molecular formula C10H17N3 B13202903 1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine

Cat. No.: B13202903
M. Wt: 179.26 g/mol
InChI Key: ARKMBTRSQOHJRS-UHFFFAOYSA-N
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Description

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine is a chemical compound with the molecular formula C₁₀H₁₇N₃. It is a member of the pyrazole family, characterized by a seven-membered ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylhydrazine with a suitable cycloheptanone derivative, followed by cyclization to form the desired pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine is unique due to its specific substitution pattern and the presence of an ethyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-2-13-10-6-4-3-5-9(11)8(10)7-12-13/h7,9H,2-6,11H2,1H3

InChI Key

ARKMBTRSQOHJRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(CCCC2)N

Origin of Product

United States

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